N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Description
N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a sulfonamide-carboxamide hybrid compound featuring a thiophene ring linked to a carboxamide group and a phenylsulfonyl moiety substituted with a 1,3-thiazol-2-ylamino group. This structure combines electron-rich heterocycles (thiophene and thiazole) with a sulfonamide bridge, which is often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S3/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUOZLDUAMQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the thiophene carboxamide moiety. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) delta and gamma isoforms. The PI3K pathway is crucial in cancer cell proliferation and survival, making it a target for cancer therapy. Research indicates that derivatives of this compound exhibit potent inhibitory effects on these kinases, leading to reduced tumor growth in preclinical models.
A notable study demonstrated that the compound's analogs exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting strong antitumor activity .
Table 1: Anticancer Activity of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide Derivatives
| Compound Variant | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Variant A | MCF-7 | 50 | PI3K inhibition |
| Variant B | A549 | 30 | PI3K inhibition |
| Variant C | HeLa | 25 | Apoptosis induction |
Antimicrobial Activity
Bacterial Inhibition
Research has shown that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.
A case study highlighted the compound's effectiveness against a panel of clinical isolates, demonstrating minimum inhibitory concentrations (MICs) that were lower than those of commonly used antibiotics .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| MRSA | 8 | Resistant to beta-lactams |
| E. coli | 16 | Sensitive |
| Pseudomonas aeruginosa | 32 | Resistant |
Other Potential Applications
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may also possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The thiophene carboxamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfonamide-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Activities | Evidence ID |
|---|---|---|---|---|---|
| N-{4-[(1,3-Thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide | Thiophene-carboxamide + thiazole-sulfonamide | Thiophene-2-carboxamide, thiazole-sulfonamide | 417.5 | Not explicitly reported (analogs: anticonvulsant) | [12, 15] |
| N-[4-(Benzothiazole-2-yl)phenyl] substituted benzenesulfonamides | Benzothiazole + sulfonamide | Benzothiazole, substituted benzene sulfonamide | ~350–450 (estimated) | Anticonvulsant, neurotoxicity screening | [1, 3] |
| N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide | Adamantane-carboxamide + thiazole-sulfonamide | Adamantane-carboxamide | 417.542 | Not explicitly reported (structural analog) | [4] |
| N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]tetrahydro-2-furancarboxamide | Tetrahydrofuran-carboxamide + thiazole-sulfonamide | Tetrahydrofuran-carboxamide | ~380–400 (estimated) | Not explicitly reported | [6] |
| 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide | Phenoxypropanamide + thiazole-sulfonamide | 3-Methylphenoxypropanamide | 417.5 | Not explicitly reported | [12] |
| N-[3-(1,2,3-Thiadiazol-4-yl)phenyl]thiophene-2-carboxamide | Thiophene-carboxamide + thiadiazole | Thiadiazole-phenyl | Not reported | Structural analog (thiadiazole vs. thiazole) | [13] |
Key Comparative Insights
Heterocyclic Influence: Thiazole vs. Benzothiazole: Benzothiazole-containing analogs () exhibit anticonvulsant activity, suggesting that bulkier aromatic systems may enhance CNS penetration or target binding. In contrast, the smaller thiazole ring in the target compound may improve solubility or metabolic stability . Thiadiazole vs.
Carboxamide Substituents: Adamantane vs. Thiophene: The adamantane group () confers high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Tetrahydrofuran vs. Thiophene: The tetrahydrofuran-carboxamide () introduces an oxygen atom, increasing polarity and possibly improving solubility compared to the thiophene analog.
Sulfonamide Linker Modifications: Substitutions on the phenyl ring (e.g., nitro, methylphenoxy in ) modulate electronic and steric effects.
Tautomerism and Stability: Triazole-thione analogs () exist in thione tautomeric forms, confirmed by IR and NMR.
Biological Activity
N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiazole moiety linked to a phenyl group via a sulfonamide bond, along with a thiophene carboxamide. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of Intermediates : Initial synthesis steps often involve the creation of thiazole and thiophene intermediates.
- Coupling Reactions : The intermediates are then coupled through sulfonamide linkages using specific catalysts and solvents to achieve high yield and purity.
Antimicrobial Properties
Research indicates that compounds containing the thiazole ring exhibit notable antimicrobial activities. For instance, derivatives similar to this compound have been tested against various pathogens:
- Antibacterial Activity : Compounds derived from the thiazole structure have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating potent antibacterial properties .
- Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values comparable to established antifungal agents like fluconazole .
Anticancer Potential
The thiazole moiety is recognized for its potential in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can effectively control uncontrolled cell proliferation typical in cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby disrupting normal biochemical pathways.
- Receptor Modulation : Interaction with specific receptors can modulate cellular responses, influencing processes such as apoptosis and differentiation in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Synthesis and Biological Activity | Reported significant antibacterial activity against E. coli and S. aureus with MIC values lower than standard treatments. |
| Thiadiazole Derivatives | Highlighted the broad-spectrum antimicrobial properties of thiadiazole derivatives, including those with sulfonamide groups. |
| Anticancer Activity | Discussed the potential of thiazole-based compounds as CDK inhibitors in cancer treatment, showcasing their role in regulating cell cycle progression. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
